molecular formula C25H26ClF3N4O5 B2630069 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351610-41-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2630069
CAS No.: 1351610-41-7
M. Wt: 554.95
InChI Key: PMXNFNCJPCIHCP-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C25H26ClF3N4O5 and its molecular weight is 554.95. The purity is usually 95%.
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Biological Activity

The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies, integrating findings from diverse sources.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C25H27ClF3N2O4
  • Molecular Weight : 563.005 g/mol
  • CAS Number : 1788071-27-1

Structural Representation

The compound features a complex structure with multiple functional groups, including a benzimidazole moiety, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target compound. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines. A notable finding indicated that a related benzimidazole compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting effective apoptosis induction in tumor cells .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial properties. A study reported that certain benzimidazole analogs demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ciprofloxacin . The structure of the benzimidazole moiety plays a crucial role in enhancing these activities.

Inhibition of Enzymatic Activity

The compound's structural features suggest potential inhibition of various enzymes. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes effectively, with IC50 values indicating strong anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzimidazole ring and substituents significantly impact biological activity. Key observations include:

  • Substituents on the Phenyl Ring : The presence of halogen groups (like chloro and trifluoromethyl) enhances lipophilicity and possibly bioavailability.
  • Benzimidazole Moiety : Variations in the substituents on the benzimidazole ring can lead to substantial differences in potency against various biological targets.

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
AnticancerBenzimidazole A25.72 ± 3.95 μM
AntimicrobialBenzimidazole B<10 μM
COX InhibitionBenzimidazole CCOX-1: 0.31 μM
COX-2: 3.11 μM

Case Study 1: Anticancer Efficacy

In vivo studies involving tumor-bearing mice treated with a benzimidazole derivative showed significant tumor growth suppression, reinforcing the potential of this chemical class in cancer therapy .

Case Study 2: Antimicrobial Activity

A recent investigation into a series of benzimidazole derivatives revealed potent activity against Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL, indicating their potential as effective antimicrobial agents .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClF3N4O.C2H2O4/c1-15-28-19-4-2-3-5-21(19)31(15)13-16-8-10-30(11-9-16)14-22(32)29-20-12-17(23(25,26)27)6-7-18(20)24;3-1(4)2(5)6/h2-7,12,16H,8-11,13-14H2,1H3,(H,29,32);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXNFNCJPCIHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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